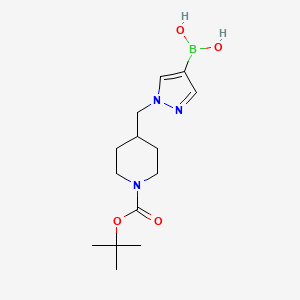

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid

Description

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid (CAS: 1190875-39-8) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked to a pyrazole core. Its molecular formula is C₁₃H₂₂BN₃O₄, with a molecular weight of 295.14 g/mol . The Boc group enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic reactions, making this compound a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name |

[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-6-4-11(5-7-17)9-18-10-12(8-16-18)15(20)21/h8,10-11,20-21H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYESHNUWDCERJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperidine is subsequently reacted with a pyrazole derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The piperidine and pyrazole moieties contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table compares (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid with analogs in terms of structural features, physicochemical properties, and applications:

Key Observations:

Steric and Electronic Effects :

- The Boc-piperidine group in the target compound introduces steric bulk, which may slow cross-coupling kinetics compared to smaller analogs like [1-(2-fluoroethyl)-1H-pyrazol-4-yl]boronic acid . However, the Boc group improves stability during multi-step syntheses .

- The benzyl substituent in (1-Benzyl-1H-pyrazol-4-yl)boronic acid enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Reactivity in Suzuki Couplings :

- The target compound has been employed in synthesizing pyrazolo[1,5-a]pyrimidines for aryl hydrocarbon receptor modulators, achieving yields of 50–93% . In contrast, THP-substituted analogs show lower reactivity due to reduced boronic acid acidity .

Solubility and Stability :

- The Boc-piperidine derivative exhibits moderate aqueous solubility (predicted logP ~1.8) compared to hydrophilic analogs like (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (logP ~0.5) .

Biological Activity

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential applications. The compound integrates a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical assays and drug development processes.

Chemical Structure and Properties

The molecular formula of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid is , with a molecular weight of approximately 295.14 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability of the compound, allowing for better handling and storage during experimental procedures.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₃O₄B |

| Molecular Weight | 295.14 g/mol |

| CAS Number | 1190875-39-8 |

| Melting Point | Not specified |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl groups on proteins, facilitating enzyme inhibition or receptor modulation. This mechanism is particularly relevant in the context of developing inhibitors for various biological pathways.

Enzyme Inhibition

Research indicates that (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown its potential as an inhibitor of proteases and kinases, which are critical in cancer progression and other diseases.

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific targets. This has implications in the design of drugs targeting conditions such as cancer, diabetes, and neurodegenerative diseases.

Study 1: Inhibition of Kinases

In a recent study, (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid was evaluated for its inhibitory effects on c-Met kinase, a target in cancer therapy. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development.

Study 2: Enzyme Modulation

Another investigation focused on the compound's interaction with serine proteases. The results showed that it could effectively inhibit enzyme activity through reversible binding mechanisms, suggesting its utility in developing therapeutic agents for diseases characterized by aberrant protease activity.

Comparison with Similar Compounds

To understand the uniqueness of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| (1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-pyrazole | Lacks boronic acid functionality |

| (1-(Tert-butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole | Similar structure but different position |

| (1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazole | Contains imidazole instead of pyrazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.